Chemical properties and structure of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
Chemical properties and structure of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine
Structural Chemistry, Synthesis, and Medicinal Applications of a Key 9-Deazapurine Scaffold
Executive Summary
7-Iodo-5H-pyrrolo[3,2-d]pyrimidine is a critical heterocyclic intermediate in the synthesis of 9-deazapurine nucleoside analogs. Unlike its isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the 9-deazapurine scaffold is characterized by a carbon atom at the 9-position (purine numbering), which confers unique metabolic stability and biological activity.
This scaffold is the structural core of potent Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine) and broad-spectrum RNA polymerase inhibitors (e.g., Galidesivir). The 7-iodo derivative serves as a versatile "functional handle," enabling the rapid generation of chemical libraries via palladium-catalyzed cross-coupling reactions. This guide details the physicochemical properties, synthetic pathways, and reactivity profiles necessary for leveraging this molecule in drug discovery.[1][2]
Structural Characterization & Properties[1][3]
2.1 Nomenclature and Numbering
Confusion often arises between IUPAC and traditional purine numbering. This guide utilizes the IUPAC numbering for the fused pyrrolo[3,2-d]pyrimidine system to ensure synthetic clarity.
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Systematic Name: 7-Iodo-5H-pyrrolo[3,2-d]pyrimidine[3]
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Common Name: 7-Iodo-9-deazapurine (Note: In purine numbering, the iodine is at C-8, but "7-substituted" is often used colloquially in specific literature contexts; strictly speaking, the IUPAC position 7 corresponds to the carbon adjacent to the bridgehead in the pyrrole ring).
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Molecular Formula: C₆H₄IN₃
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Molecular Weight: 245.02 g/mol
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | Tan to brown solid | Light sensitive; darkens upon oxidation. |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water and non-polar solvents (Hexane). |
| pKa (calc) | ~10.5 (N-5 pyrrole NH) | Acidic proton due to electron-withdrawing pyrimidine ring. |
| UV/Vis | Characteristic of fused bicyclic aromatics. | |
| Stability | Stable under ambient conditions | Store at -20°C; protect from light to prevent deiodination. |
2.2 Electronic Structure
The pyrrolo[3,2-d]pyrimidine system consists of an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring.
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Electrophilic Attack: The pyrrole ring is highly activated. Halogenation (iodination) occurs preferentially at C-7 (IUPAC) due to the directing effect of the pyrrole nitrogen (N-5).
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Nucleophilic Attack: If leaving groups (e.g., Cl) are present at C-2 or C-4, the pyrimidine ring undergoes Nucleophilic Aromatic Substitution (
).
Synthetic Routes and Experimental Protocols
The synthesis of the 7-iodo derivative typically proceeds via electrophilic aromatic substitution on the pre-formed bicyclic system. The most robust method utilizes N-iodosuccinimide (NIS).
3.1 Core Synthesis: Iodination of 5H-pyrrolo[3,2-d]pyrimidine
This protocol describes the iodination of the 2,4-dichloro analog, a common precursor for library generation.
Reaction Scheme:
Step-by-Step Protocol:
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Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and anhydrous DMF (10 mL/g).
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Cooling: Cool the solution to 0°C using an ice/water bath. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
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Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes. Critical: Protect from light by wrapping the flask in aluminum foil.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion by LC-MS (Target Mass: M+H = 313/315 for dichloro pattern).
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Quenching: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (
) to quench unreacted iodine (solution turns from dark brown to pale yellow). -
Isolation:
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If precipitate forms: Filter the solid, wash with water, and dry under vacuum.
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If no precipitate: Extract with Ethyl Acetate (3x), wash organics with brine, dry over
, and concentrate.
-
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Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc).
Yield: Typically 75–85%.
Chemical Reactivity & Functionalization Map
The 7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold offers three distinct vectors for chemical modification, making it an ideal template for Structure-Activity Relationship (SAR) studies.
4.1 Visualization of Reactivity
The following diagram illustrates the orthogonal reactivity of the scaffold.
Caption: Orthogonal reactivity map of 7-iodo-5H-pyrrolo[3,2-d]pyrimidine. The C-7 iodine allows carbon-carbon bond formation, N-5 allows ribosylation, and C-4 allows amine introduction.
4.2 Detailed Reactivity Profiles
A. C-7 Cross-Coupling (The "Warhead") The C-I bond is highly reactive toward oxidative addition by Palladium(0).
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Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids to extend the aromatic system. Used to access the hydrophobic pocket of kinase enzymes.
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Sonogashira: Reacts with terminal alkynes. This is particularly useful for introducing rigid linkers or creating fluorescent probes.
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Note: The free N-5 proton can interfere with coupling; protection (e.g., SEM, Boc, or THP) is often required prior to coupling if the catalyst is sensitive.
B. N-5 Glycosylation (The "Anchor") To synthesize nucleoside analogs (like Galidesivir precursors):
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Base: NaH or Cs2CO3.
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Electrophile: 1-Chloro-sugar (e.g., 1-chloro-2,3,5-tri-O-benzyl-D-ribofuranose).
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Mechanism:
displacement. The 9-deaza nature means the connection is C-N, but chemically it behaves as a standard pyrrole alkylation.
C. C-4 Nucleophilic Substitution If the starting material is the 2,4-dichloro analog:
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The C-4 chlorine is more reactive than C-2 due to the para-like relationship with the bridgehead nitrogen (N-3).
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Reaction with ammonia or primary amines yields the 4-amino-2-chloro derivative.
Medicinal Chemistry Applications
The 7-iodo-5H-pyrrolo[3,2-d]pyrimidine scaffold is a bioisostere of hypoxanthine and guanine. Its primary utility lies in two therapeutic areas:
5.1 Purine Nucleoside Phosphorylase (PNP) Inhibition
PNP is essential for T-cell proliferation. Inhibitors based on the 9-deazapurine scaffold mimic the transition state of the enzyme.
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Mechanism: The 9-deazapurine ring (unlike standard purines) cannot be cleaved by PNP, acting as a dead-end inhibitor.
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Drug Example: Forodesine (Fodosine) .[4] While Forodesine is not iodinated, the 7-iodo intermediate is used to synthesize 7-substituted analogs to probe the enzyme's solvent-exposed region.
5.2 Antiviral Nucleosides (RNA Polymerase Inhibitors)
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Drug Example: Galidesivir (BCX-4430) .
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Role of Scaffold: The 9-deazapurine core prevents enzymatic cleavage of the glycosidic bond (a common resistance mechanism). The 7-position (often substituted with cyano or other groups in final drugs) is critical for interactions with the viral polymerase primer grip. The 7-iodo compound is the precursor for introducing these groups via cyanation (
, Pd).
References
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Synthesis and Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link] Context: Describes the NIS iodination protocol and cytotoxicity of 7-iodo derivatives.
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An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines Source: PubMed URL:[Link] Context: Foundational work on constructing the 9-deazapurine ring system.
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Pyrrolo[2,3-d]Pyrimidine Nucleosides: Synthesis and Antitumor Activity Source: Taylor & Francis URL:[5][Link] Context: Illustrates the cross-coupling utility of iodo-deazapurines (analogous chemistry).
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BCX4430, a Broad-Spectrum Antiviral Adenosine Nucleoside Analog Source: Nature URL:[Link] Context: Demonstrates the clinical application of the 9-deazapurine scaffold in Galidesivir.
